molecular formula C15H14O3 B8728711 Methyl [p-(phenoxy)phenyl]acetate

Methyl [p-(phenoxy)phenyl]acetate

Cat. No.: B8728711
M. Wt: 242.27 g/mol
InChI Key: DCUCESWPRGIZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [p-(phenoxy)phenyl]acetate is an aromatic ester characterized by a phenylacetate backbone substituted with a phenoxy group at the para position. This structural motif is common in bioactive molecules, particularly in agrochemicals and pharmaceuticals, where the phenoxy group enhances binding to biological targets or modifies physicochemical properties like solubility and stability .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-(4-phenoxyphenyl)acetate

InChI

InChI=1S/C15H14O3/c1-17-15(16)11-12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

DCUCESWPRGIZQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Modified Substituents

Methoxyiminoacetate Derivatives

Compounds such as methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate (490-M24) () feature a methoxyimino group instead of a simple ester. For example, methoxyimino derivatives are often explored as fungicides due to their ability to inhibit fungal enzymes .

Oxadiazolyl-Thioether Derivatives

Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((3-methylbut-2-en-1-yl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6c) () incorporates an oxadiazole ring and a thioether group. The oxadiazole moiety enhances fungicidal activity by interacting with fungal cell membranes or enzymes, while the thioether group increases lipophilicity, improving membrane permeability. This compound exhibited a melting point of 89.4–90.6°C and a synthesis yield of 58.8%, suggesting moderate stability .

Sulfonamide and Sulfonate Esters

Methyl [4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate () replaces the phenoxy group with a sulfonamide linker. Sulfonamides are known for their metabolic stability and resistance to hydrolysis, making them advantageous in drug design. However, they may exhibit higher toxicity compared to ester-based compounds .

Derivatives with Aliphatic or Halogen Substituents

A. Methyl 2-(4-(chloromethyl)phenyl)acetate ()

The introduction of a chloromethyl group increases electrophilicity, enhancing reactivity in cross-coupling reactions. However, chlorine substituents may raise toxicity concerns, limiting biomedical applications .

B. Methyl p-Tolylacetate ()

This derivative features a methyl group at the para position of the phenyl ring. Such modifications are common in prodrug design to optimize pharmacokinetics .

Natural Product Analogues

Methyl [3-hydroxy-2-(3-methylbut-2-en-1-yl)phenyl]acetate (PY-4) (), isolated from Nocardiopsis spp., includes a prenyl (3-methylbut-2-en-1-yl) group. Prenylation often confers antimicrobial or anticancer activity by interfering with microbial cell walls or eukaryotic signaling pathways. This highlights the role of natural product-inspired modifications in drug discovery .

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